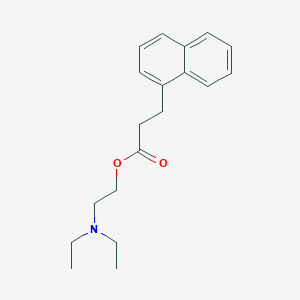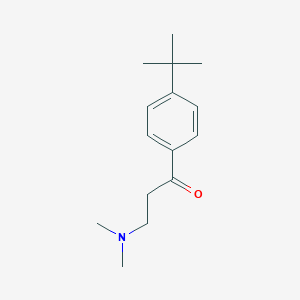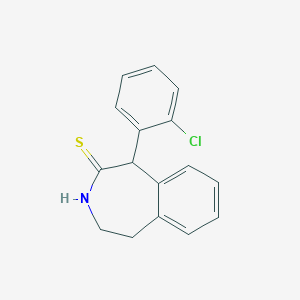
2-(diethylamino)ethyl 3-(1-naphthyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl 3-(1-naphthyl)propanoate is an organic compound with a complex structure that includes a naphthalene ring and a diethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl 3-(1-naphthyl)propanoate typically involves the esterification of 3-naphthalen-1-ylpropanoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl 3-(1-naphthyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of new ester derivatives.
Scientific Research Applications
2-(diethylamino)ethyl 3-(1-naphthyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl 3-(1-naphthyl)propanoate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors, potentially modulating their activity. The naphthalene ring may facilitate binding to hydrophobic pockets within proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)ethyl 3-(2-furyl)-2-(1-naphthylmethyl)propanoate
- 2-(Diethylamino)ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate
Uniqueness
2-(diethylamino)ethyl 3-(1-naphthyl)propanoate is unique due to its specific combination of a naphthalene ring and a diethylaminoethyl group. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
Molecular Formula |
C19H25NO2 |
|---|---|
Molecular Weight |
299.4g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C19H25NO2/c1-3-20(4-2)14-15-22-19(21)13-12-17-10-7-9-16-8-5-6-11-18(16)17/h5-11H,3-4,12-15H2,1-2H3 |
InChI Key |
WSYCNOZBOHYBKN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)CCC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCN(CC)CCOC(=O)CCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-methoxyphenyl)sulfanyl]benzyl}-N,N-dipropylamine](/img/structure/B373780.png)
![1-Methyl-2-[2-(phenylsulfanyl)phenyl]ethylamine](/img/structure/B373781.png)
![1-[8-Fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B373782.png)

![2-[(3,4-Dimethoxyphenyl)sulfanyl]benzaldehyde oxime](/img/structure/B373784.png)
![1-(4-Cyclopentylphenyl)-4-[4-(2-methylphenyl)-1-piperazinyl]-1-butanone](/img/structure/B373785.png)
![8-chloro-6-(2-chlorophenyl)-1-{[4-(2-methoxyethyl)-1-piperazinyl]methyl}-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B373787.png)
![2-[(4-Methoxyphenyl)sulfanyl]benzaldehyde oxime](/img/structure/B373788.png)
![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B373790.png)
![11-(4-benzhydryl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl sulfide](/img/structure/B373793.png)
![2-iodo-8-isopropyldibenzo[b,f]thiepin-10(11H)-one](/img/structure/B373794.png)

![2-fluoro-8-isopropyldibenzo[b,f]thiepin-10(11H)-one](/img/structure/B373799.png)
![Bis(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl) ether](/img/structure/B373801.png)
